molecular formula C12H15N5 B243177 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine

5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine

Cat. No. B243177
M. Wt: 229.28 g/mol
InChI Key: ISLNWBAEDQDZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing oxidative stress and inflammation in the brain, which are associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine in lab experiments is its potential anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for further research in this field. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with 2,4,6-trichloropyrimidine to form 5-(4-methylbenzyl)-2,4,6-trichloropyrimidine. The second step involves the reduction of the trichloropyrimidine compound with sodium borohydride in the presence of a solvent such as methanol to form 5-(4-methylbenzyl)-2,4,6-pyrimidinetriamine.

properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H15N5/c1-7-2-4-8(5-3-7)6-9-10(13)16-12(15)17-11(9)14/h2-5H,6H2,1H3,(H6,13,14,15,16,17)

InChI Key

ISLNWBAEDQDZMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N

Origin of Product

United States

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